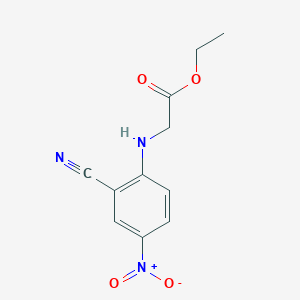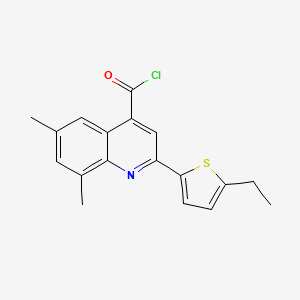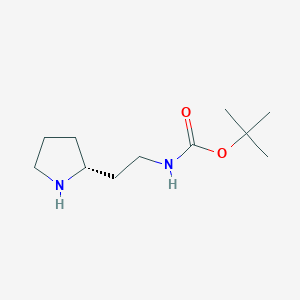
(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate
説明
“®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate” is a chemical compound with the molecular formula C11H22N2O2 . It is used in the field of chemistry for various purposes .
Synthesis Analysis
The synthesis of compounds like “®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate” often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of “®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate” is characterized by a pyrrolidine ring . This five-membered ring is one of the nitrogen heterocycles used widely by medicinal chemists . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons .
Chemical Reactions Analysis
The chemical reactions involving “®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate” and similar compounds often involve the exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
科学的研究の応用
Synthesis and Characterization
- The compound has been utilized in the synthesis of various derivatives. For instance, Liu et al. (2012) synthesized diastereomers of a diketopiperazine derivative, where (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate played a crucial role in the synthesis process (Liu et al., 2012).
Structural Analysis
- Research by Weber et al. (1995) involved the structural analysis of similar compounds, demonstrating the significance of these structures in crystallography and molecular configuration studies (Weber et al., 1995).
Drug Intermediates
- Geng Min (2010) reported an efficient process for synthesizing important drug intermediates starting from itaconic acid ester, highlighting the compound's role in drug development (Geng Min, 2010).
Potential in Medical Research
- Ikuta et al. (1987) synthesized a series of pyrrolidin-2-ones, related to the this compound structure, evaluating them as anti-inflammatory and analgesic agents, showing the medical research potential of related compounds (Ikuta et al., 1987).
Role in Catalysis and Environmental Applications
- The study by Zong and Thummel (2005) indicates the use of related compounds in the formation of catalytic complexes for environmental applications like water oxidation (Zong & Thummel, 2005).
作用機序
Target of Action
The primary target of ®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate is the Fibroblast Activation Protein (FAP) . FAP is a membrane-tethered serine protease that is overexpressed in the reactive stromal fibroblasts of more than 90% of human carcinomas . This makes it a promising target for developing radiopharmaceuticals for the imaging and therapy of carcinomas .
Mode of Action
The compound interacts with its target, FAP, by binding to it. The binding affinities (IC50) of the compound were found to be in the nanomolar range, indicating a strong interaction .
Biochemical Pathways
The compound’s interaction with fap suggests that it may influence the pathways associated with fibroblast activation and the development of carcinomas .
Pharmacokinetics
The compound’s pharmacokinetic properties, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for its bioavailability. In preclinical studies, high accumulation of the compound in the bladder indicated renal excretion
Result of Action
The compound’s action results in clear tumor visualization in PET imaging and biodistribution studies . The compound demonstrated a higher tumor uptake compared to other similar compounds . This suggests that the compound could be effective in imaging and potentially treating carcinomas.
将来の方向性
The future directions in the research and application of “®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by a better understanding of the influence of steric factors on biological activity, as well as the structure–activity relationship (SAR) of the studied compounds .
生化学分析
Biochemical Properties
®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with fibroblast activation protein (FAP), a membrane-tethered serine protease overexpressed in the reactive stromal fibroblasts of many human carcinomas The interaction between ®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate and FAP is characterized by high binding affinity, which suggests its potential as a targeted therapeutic agent
Cellular Effects
The effects of ®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate on various types of cells and cellular processes are of great interest. Studies have shown that this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, ®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate has been observed to inhibit the expression of collagen type I alpha 1 (COL1A1) protein in hepatic stellate cells, indicating its potential anti-fibrotic activity
Molecular Mechanism
The molecular mechanism of action of ®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The high binding affinity of this compound for FAP suggests that it may act as an inhibitor of this enzyme, thereby modulating its activity and downstream signaling pathways . Additionally, ®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes involved in cellular processes such as fibrosis and cancer progression.
Temporal Effects in Laboratory Settings
The temporal effects of ®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate in laboratory settings are important for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under laboratory conditions, with minimal degradation over time The long-term effects of ®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate on cellular function are still being investigated
Dosage Effects in Animal Models
The effects of ®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit FAP activity and reduce fibrosis without causing significant toxicity . Higher doses may lead to adverse effects, such as hepatotoxicity and renal toxicity, indicating the need for careful dosage optimization in therapeutic applications. The threshold effects and toxicities observed in these studies highlight the importance of dose-response studies in the development of ®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate as a therapeutic agent.
Metabolic Pathways
®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate is involved in several metabolic pathways, including those mediated by enzymes such as cytochrome P450 . The metabolism of this compound involves oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can influence the bioavailability and efficacy of ®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate, as well as its potential side effects. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic use and minimizing adverse effects.
Transport and Distribution
The transport and distribution of ®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate within cells and tissues are key factors in its efficacy and safety. This compound is known to be transported by specific binding proteins and transporters, which facilitate its uptake and distribution in target tissues . The renal excretion of ®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate and its metabolites has been observed in preclinical studies, indicating that the kidneys play a significant role in its clearance from the body . The distribution of this compound in various tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of ®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate is important for understanding its activity and function. This compound has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it may exert its effects on cellular processes . The targeting signals and post-translational modifications that direct ®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate to these compartments are still being investigated. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
tert-butyl N-[2-[(2R)-pyrrolidin-2-yl]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-6-9-5-4-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNANQGCDACTJPA-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@H]1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692896 | |
| Record name | tert-Butyl {2-[(2R)-pyrrolidin-2-yl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
720000-05-5 | |
| Record name | tert-Butyl {2-[(2R)-pyrrolidin-2-yl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B1393901.png)
![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393902.png)

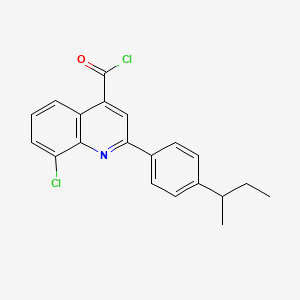
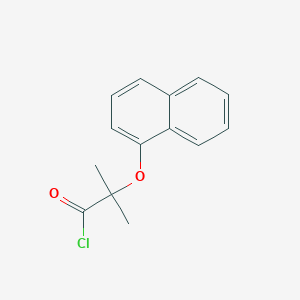
![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393909.png)
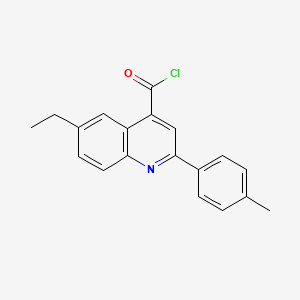


![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393916.png)
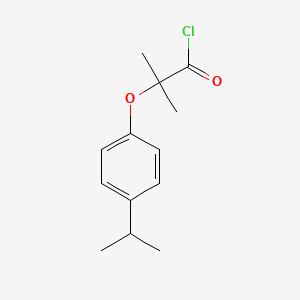
![3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393921.png)
